molecular formula C14H23Cl2N3 B12996630 4-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)aniline dihydrochloride

4-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)aniline dihydrochloride

Cat. No.: B12996630
M. Wt: 304.3 g/mol
InChI Key: RZABGFKTTCDKGG-UHFFFAOYSA-N
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Description

4-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)aniline dihydrochloride is a chemical compound with a unique spirocyclic structure. It is characterized by the presence of a spiro[3.3]heptane ring system, which is a bicyclic structure where two rings share a single atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)aniline dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors to form the spiro[3.3]heptane ring system.

    Introduction of the ethyl group: The ethyl group is introduced at the 6-position of the spirocyclic core through alkylation reactions.

    Attachment of the aniline moiety: The aniline group is attached to the spirocyclic core via a nucleophilic substitution reaction.

    Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce halogenated or nitrated aniline derivatives.

Scientific Research Applications

4-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)aniline dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)-3-(trifluoromethyl)benzoic acid
  • tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Uniqueness

4-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)aniline dihydrochloride is unique due to its specific spirocyclic structure and the presence of both aniline and ethyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H23Cl2N3

Molecular Weight

304.3 g/mol

IUPAC Name

4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochloride

InChI

InChI=1S/C14H21N3.2ClH/c1-2-16-8-14(9-16)10-17(11-14)7-12-3-5-13(15)6-4-12;;/h3-6H,2,7-11,15H2,1H3;2*1H

InChI Key

RZABGFKTTCDKGG-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(C1)CN(C2)CC3=CC=C(C=C3)N.Cl.Cl

Origin of Product

United States

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